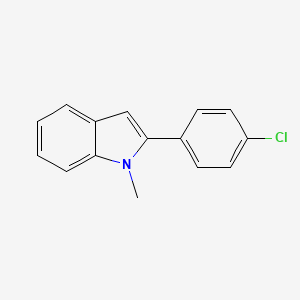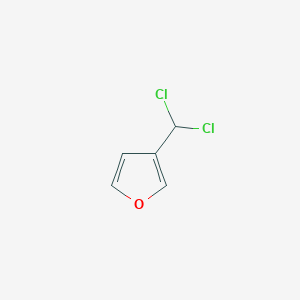
3-(Dichloromethyl)furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dichloromethyl)furan is an organic compound with the molecular formula C5H4Cl2O It belongs to the class of furans, which are heterocyclic compounds containing a five-membered aromatic ring with one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dichloromethyl)furan can be achieved through several methods. One common approach involves the chlorination of furan derivatives. For instance, the chlorination of 3-methylfuran can yield this compound under controlled conditions. The reaction typically requires a chlorinating agent such as chlorine gas or sulfuryl chloride, and the process is carried out at low temperatures to prevent over-chlorination .
Industrial Production Methods: Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Additionally, safety measures are crucial due to the handling of chlorinating agents and the potential formation of hazardous byproducts .
Chemical Reactions Analysis
Types of Reactions: 3-(Dichloromethyl)furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanones or carboxylic acids.
Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group, yielding 3-methylfuran.
Substitution: Halogen substitution reactions can replace the chlorine atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Furanones and carboxylic acids.
Reduction: 3-Methylfuran.
Substitution: Various substituted furans depending on the nucleophile used.
Scientific Research Applications
3-(Dichloromethyl)furan has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and is used in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research explores its use in developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of agrochemicals, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Dichloromethyl)furan involves its interaction with molecular targets such as enzymes and receptors. The dichloromethyl group can undergo metabolic activation, forming reactive intermediates that can bind to nucleophilic sites in proteins and DNA. This binding can lead to the inhibition of enzyme activity or the induction of cellular responses, contributing to its biological effects .
Comparison with Similar Compounds
3-Chloro-4-(dichloromethyl)-2(5H)-furanone: Known for its potent mutagenic activity.
2,5-Dimethylfuran: Used as a biofuel and in the synthesis of pharmaceuticals.
2,5-Furandicarboxylic acid: A renewable chemical used in the production of bioplastics.
Uniqueness: 3-(Dichloromethyl)furan is unique due to its specific dichloromethyl substitution, which imparts distinct reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C5H4Cl2O |
|---|---|
Molecular Weight |
150.99 g/mol |
IUPAC Name |
3-(dichloromethyl)furan |
InChI |
InChI=1S/C5H4Cl2O/c6-5(7)4-1-2-8-3-4/h1-3,5H |
InChI Key |
FQJBXOGHQZIEEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC=C1C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



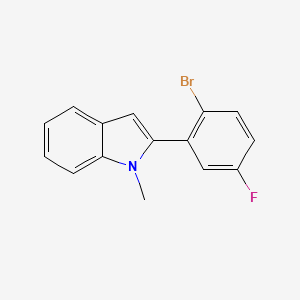
![1-Benzyl-6-Boc-3-(4-chlorophenyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine](/img/structure/B13683537.png)
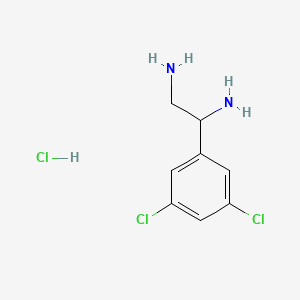

![tert-Butyl 2-[[2-(2,6-Dioxo-3-piperidyl)-1-oxo-4-isoindolinyl]oxy]acetate](/img/structure/B13683554.png)
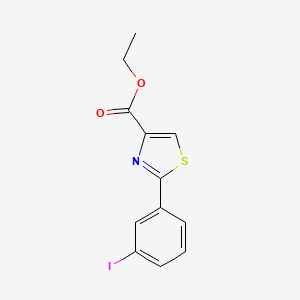
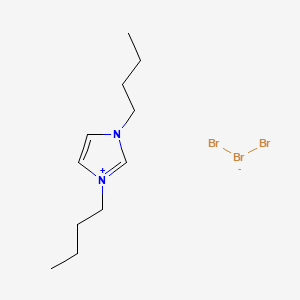
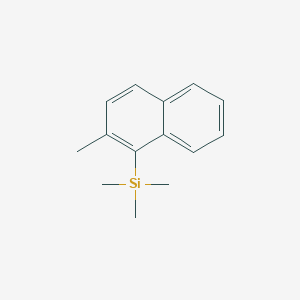
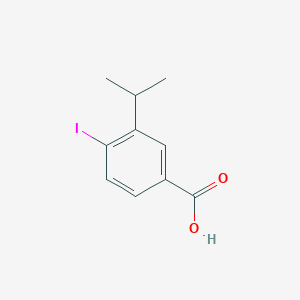

![9-(Methylsulfonyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol](/img/structure/B13683585.png)
